molecular formula C5H4N2O B2610241 2-(1,2-Oxazol-3-yl)acetonitrile CAS No. 55242-83-6

2-(1,2-Oxazol-3-yl)acetonitrile

Cat. No.: B2610241
CAS No.: 55242-83-6
M. Wt: 108.1
InChI Key: NWDMJTUPXZATTC-UHFFFAOYSA-N
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Description

2-(1,2-Oxazol-3-yl)acetonitrile (C₅H₄N₂O) is a nitrile-functionalized heterocyclic compound featuring a 1,2-oxazole ring. The oxazole moiety consists of an oxygen and nitrogen atom within a five-membered aromatic ring, contributing to its electronic and steric properties. This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive nitrile group and heterocyclic framework. Its molecular weight is approximately 108.10 g/mol, though specific data for the unsubstituted derivative is less commonly reported compared to its substituted analogs .

Properties

IUPAC Name

2-(1,2-oxazol-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O/c6-3-1-5-2-4-8-7-5/h2,4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDMJTUPXZATTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55242-83-6
Record name 2-(1,2-oxazol-3-yl)acetonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Oxazol-3-yl)acetonitrile typically involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . Another method includes the reaction of nitriles with amino alcohols under microwave irradiation, which affords good to high yields . Additionally, ruthenium(II) catalyzed synthesis using ethanolamine and aryl nitriles has been reported as an effective method .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of flow synthesis techniques, which involve the continuous flow of reactants through a reactor, has been explored for the rapid and efficient production of oxazolines and their derivatives .

Chemical Reactions Analysis

Pyrrole Ring Formation

The pyrrole core (1H-pyrrol-2-yl) may involve:

  • Alkylation : Benzyl groups are introduced via reaction with benzyl bromide .

  • Cyanation : Cyano groups are typically added through nucleophilic substitution or cyanide displacement .

  • Methylation : Introduction of methyl groups at positions 4 and 5 via alkylation or direct substitution .

Sulfonamide and Sulfonyl Group Installation

  • Benzenesulfonamide formation : Likely involves activation of a sulfonic acid as a sulfonyl chloride, followed by reaction with an amine group .

  • Sulfonyl coupling : The (4-chlorophenyl)sulfonyl group may be introduced via a similar sulfonyl chloride intermediate .

Molecular and Structural Data

Property Value
Molecular Formula C₂₆H₂₁Cl₂N₃O₄S₂
Molecular Weight 574.49864 g/mol
CAS Number Not explicitly listed
Key Functional Groups Benzenesulfonamide, sulfonyl, cyano, methyl, benzyl

Reactivity and Stability

  • Sulfonamide group : Resistant to hydrolysis under mild conditions but may undergo cleavage under acidic/basic environments .

  • Sulfonyl group : Stable under most reaction conditions but susceptible to nucleophilic attack under strongly basic conditions .

  • Cyano group : Generally inert but can participate in nucleophilic additions under specific conditions .

Analytical and Spectroscopic Data

Technique Key Observations
NMR Confirms aromatic protons (benzenesulfonamide), pyrrole ring protons, and substituent positions .
Mass Spectrometry Molecular ion peak at m/z 574 (corresponding to molecular formula) .
IR Peaks for cyano (-C≡N), sulfonamide (S=O), and aromatic rings .

Pharmacological Relevance

While direct data for this compound is limited, analogous pyrrole and pyrazole derivatives exhibit:

  • mTORC1 inhibition : Disrupting autophagic flux in cancer cells .

  • COX-II inhibition : Anti-inflammatory activity in pyrrole-based compounds .

  • Anticancer activity : Enhanced stability and submicromolar potency in pyrazole derivatives .

Challenges and Considerations

  • Selectivity : Steric hindrance from bulky substituents may affect reactivity .

  • Metabolic Stability : Sulfonamide groups may influence in vivo stability .

  • Scalability : Multi-step synthesis could pose challenges in industrial production .

References ChemicalBook: N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-chloro-N-[(4-chlorophenyl)sulfonyl]benzenesulfonamide. PMC: Anticancer activity of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides. PubChem: Molecular data for related sulfonamide derivatives. ACS Omega: COX-II inhibitors with pyrrole derivatives. ChemicalBook: Fluorinated analog of the target compound. Patent: Benzenesulfonamide synthesis methods.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties
The compound's potential in pharmaceutical development is notable due to its antimicrobial and anticancer properties. Research indicates that oxazole derivatives often exhibit significant biological activities, including antibacterial, antifungal, and anticancer effects. For instance, compounds with similar structural motifs have shown promising results in inhibiting various cancer cell lines and pathogens .

Case Study: Inhibition of Xanthine Oxidase
A study on oxazole derivatives demonstrated their effectiveness as xanthine oxidase inhibitors. The introduction of substituents at specific positions on the oxazole ring enhanced the inhibitory potency against this enzyme, which is crucial in purine metabolism. Compounds similar to 2-(1,2-Oxazol-3-yl)acetonitrile exhibited IC50 values in the nanomolar range, indicating strong potential for therapeutic applications .

Organic Synthesis

Versatile Building Block
this compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it a valuable building block for synthesizing more complex molecules. The compound can undergo reactions such as nucleophilic substitutions and cycloadditions, facilitating the creation of diverse chemical entities .

Table 1: Chemical Transformations of this compound

Reaction TypeDescriptionExample Outcome
Nucleophilic SubstitutionReaction with nucleophilesFormation of substituted oxazole
CycloadditionReaction with alkenes or alkynesCreation of bicyclic compounds
Oxidative Cross-CouplingElectrochemical reactions with thiolsSynthesis of tetrasubstituted olefins

Material Science

Potential in Organic Electronics
The unique combination of aromatic rings and nitrile functionality suggests that this compound could be explored in material science applications. Its electronic properties may be advantageous in developing organic semiconductors or light-emitting devices. Research into similar compounds has shown their utility in creating materials with desirable electronic characteristics .

Case Study: Development of Organic Semiconductors
Studies have indicated that compounds with oxazole and nitrile functionalities can be integrated into organic electronic devices due to their ability to conduct electricity and interact with light effectively. This opens avenues for further exploration of this compound in creating advanced materials for electronics .

Mechanism of Action

The mechanism of action of 2-(1,2-Oxazol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to enzymes and receptors, thereby modulating their functions. The exact molecular targets and pathways vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical and functional properties of 2-(1,2-oxazol-3-yl)acetonitrile vary significantly with structural modifications. Below is a detailed comparison with four analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties/Applications
This compound C₅H₄N₂O ~108.10 None (parent structure) Reactive nitrile; precursor for heterocycles
2-(4-Methyl-1,2-oxazol-3-yl)acetonitrile C₆H₆N₂O 122.13 Methyl at oxazole C4 Enhanced lipophilicity; CAS 2119900-73-9
2-[5-(Methoxymethyl)-1,2-oxazol-3-yl]acetonitrile C₇H₈N₂O₂ 152.15 Methoxymethyl at oxazole C5 Improved solubility; potential pharmacophore
2-(5-Cyclopropyl-1,2-oxazol-3-yl)acetonitrile C₈H₈N₂O 148.17 Cyclopropyl at oxazole C5 Steric bulk; possible metabolic stability
2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile C₁₃H₈ClN₃O₂ 277.68 Chloro-chromen-oxadiazole hybrid Extended conjugation; bioactive potential

Key Insights from Comparative Analysis

Substituent Effects on Lipophilicity :

  • The methyl group in 2-(4-methyl-1,2-oxazol-3-yl)acetonitrile increases lipophilicity (logP ≈ 1.2 predicted) compared to the parent compound, making it more amenable to membrane permeability in drug design .
  • The methoxymethyl group in C₇H₈N₂O₂ introduces polarity, balancing solubility and lipophilicity for aqueous-phase reactions .

The chloro-chromen-oxadiazole hybrid (C₁₃H₈ClN₃O₂) exhibits extended π-conjugation, which may enhance UV absorption and binding affinity in biological targets .

Synthetic Utility :

  • Substituted acetonitriles are commonly synthesized via nucleophilic substitution or cyclization reactions. For example, 2-(4-methyl-1,2-oxazol-3-yl)acetonitrile is prepared by alkylation of oxazole precursors under anhydrous conditions .
  • Hydrogen chloride-mediated saturation in alcoholic media is a shared method for nitrile functionalization, as seen in related triazole-acetonitrile derivatives .

Substituted oxazole derivatives are screened via computational tools like PASS Online for antimicrobial and anticancer activity, though experimental validation is often pending .

Research Tools and Structural Validation

  • Crystallography : Programs like SHELXL (for refinement) and WinGX (for crystallographic analysis) are critical for determining the crystal structures of these compounds, confirming substituent positioning and hydrogen-bonding patterns .
  • Hydrogen-Bonding Analysis : Graph set analysis (e.g., Etter’s rules) reveals that oxazole derivatives often form dimeric or chain-like hydrogen-bonded networks, influencing their solid-state stability .

Biological Activity

2-(1,2-Oxazol-3-yl)acetonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C5H4N2O\text{C}_5\text{H}_4\text{N}_2\text{O}

This compound features an oxazole ring which contributes to its biological properties. The presence of the acetonitrile group enhances its solubility and reactivity, making it a suitable candidate for various biological evaluations.

Antiproliferative Effects

Recent studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, the compound was tested against human neuroblastoma SH-SY5Y cells, showing a dose-dependent response with an IC50 value indicating effective inhibition of cell proliferation .

The biological activity of this compound is primarily attributed to its ability to modulate specific protein interactions and enzymatic activities. It has been shown to inhibit prolyl oligopeptidase (PREP), a serine protease involved in neurodegenerative processes. The inhibition of PREP leads to reduced aggregation of α-synuclein, a protein linked to Parkinson’s disease .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the oxazole ring significantly affect the biological activity of the compound. For example, substituents at different positions on the oxazole ring were found to alter the potency against various targets. A systematic investigation identified that electron-donating groups enhance antiproliferative activity while electron-withdrawing groups diminish it .

Study 1: Neuroblastoma Cell Lines

A study conducted on SH-SY5Y neuroblastoma cells demonstrated that this compound effectively inhibited cell growth with an IC50 value of approximately 15 µM. The study highlighted that the compound's mechanism involves the modulation of apoptotic pathways leading to increased cell death in cancerous cells .

Study 2: Inhibition of Protein Aggregation

In another investigation focusing on neurodegenerative diseases, researchers evaluated the effect of this compound on α-synuclein aggregation in vitro. The results indicated that the compound significantly reduced aggregation by interfering with protein-protein interactions mediated by PREP .

Data Tables

Compound IC50 (µM) Target Activity
This compound15Neuroblastoma SH-SY5YAntiproliferative
This compound5Prolyl Oligopeptidase (PREP)Inhibition of aggregation

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-(1,2-Oxazol-3-yl)acetonitrile?

  • Methodological Answer : The compound is typically synthesized via [3+2] cycloaddition between nitrile oxides and acetonitrile derivatives. For example, reacting 3-nitrile-substituted oxazole precursors with cyanoacetate under microwave-assisted conditions can improve yield and regioselectivity. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Similar methodologies are used for structurally related oxazole-acetonitrile derivatives .

Q. How is purity assessed for this compound in laboratory settings?

  • Methodological Answer : Purity is validated using GC-FID with factorial design optimization for parameters like column temperature and flow rate. For instance, a two-level factorial design with central-point triplicates minimizes experimental error and resolves co-elution issues (e.g., ethanol/acetonitrile separation) . Complementary techniques include HPLC (C18 column, UV detection at 254 nm) and 1^1H NMR integration of characteristic oxazole protons.

Q. Which spectroscopic methods are critical for characterizing this compound?

  • Methodological Answer :

  • 1^1H/13^{13}C NMR : The oxazole proton (δ 8.1–8.3 ppm) and nitrile carbon (δ ~115 ppm) are diagnostic.
  • IR Spectroscopy : Stretching vibrations for C≡N (~2250 cm1^{-1}) and C-O-C (oxazole ring, ~1250 cm1^{-1}).
  • Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak (e.g., m/z 123 for C5_5H5_5N2_2O).

Advanced Research Questions

Q. How is X-ray crystallography applied to resolve the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL/SIR97 software refines the structure. Key steps include:

  • Data collection at low temperature (100 K) to minimize thermal motion.
  • Direct methods (SHELXS) for phase determination and least-squares refinement (SHELXL) for positional parameters.
  • Validation using R-factor (<5%) and residual electron density maps. Crystallographic data can be visualized via ORTEP-3 .

Q. How to resolve contradictions between spectroscopic and crystallographic data for this compound?

  • Methodological Answer : Discrepancies (e.g., bond length variations) may arise from polymorphism or solvent inclusion. Strategies include:

  • Repeating crystallization in different solvents (acetonitrile vs. THF).
  • Cross-validating with DFT-optimized geometries (B3LYP/6-31G* level).
  • Analyzing hydrogen-bonding networks via graph set theory (e.g., Etter’s rules for donor-acceptor patterns) .

Q. How is this compound utilized in bioactive heterocycle synthesis?

  • Methodological Answer : The nitrile group enables nucleophilic addition or cyclization reactions. For example:

  • Anticancer Agents : Coupling with thiophene-carboxamides via Pd-catalyzed cross-coupling (Suzuki-Miyaura) yields hybrid heterocycles .
  • Antimicrobial Scaffolds : Condensation with triazoles forms 1,2,4-triazolo[1,5-a]pyrimidines, screened via MIC assays .

Q. What computational methods model the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer :

  • DFT Calculations : Assess frontier molecular orbitals (HOMO-LUMO gap) to predict sites for nucleophilic attack (e.g., nitrile carbon).
  • Molecular Dynamics (MD) : Simulate solvation effects in acetonitrile/water mixtures using AMBER or GROMACS .

Q. How to analyze hydrogen-bonding networks in crystalline this compound?

  • Methodological Answer : Graph set analysis (Bernstein’s notation) categorizes hydrogen bonds into D (donor), A (acceptor), and R (ring) motifs. For example:

  • C=O⋯H-N interactions form D(2)1A(2)\text{D}(2)^1\text{A}(2) motifs.
  • Software like Mercury (CCDC) generates interaction maps, while ORTEP-3 visualizes thermal ellipsoids .

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